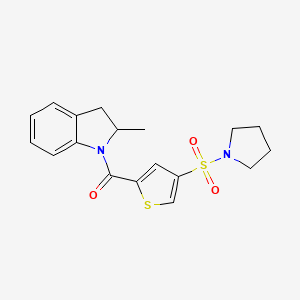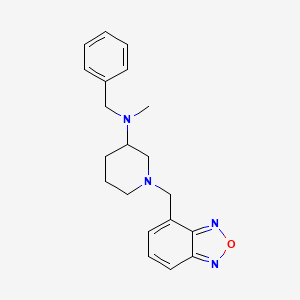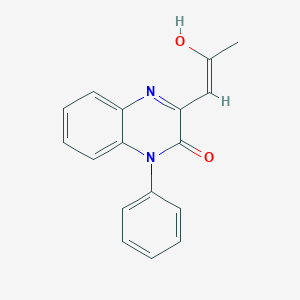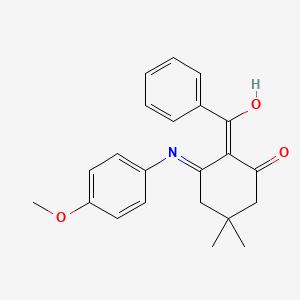![molecular formula C26H20N2O4 B5987972 2,6-Bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B5987972.png)
2,6-Bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound belonging to the class of pyrrolo[3,4-f]isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the following steps:
Starting Material: The synthesis begins with pyromellitic dianhydride, which is treated with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide.
Intermediate Formation: The pyromellitic diimide is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate.
Final Product: The diacetate is treated with excess hydrazine hydrate (80%) to produce 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide, which is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,6-Bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
科学的研究の応用
2,6-Bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The specific mechanism of action of 2,6-Bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways within biological systems. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
- 2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Uniqueness
2,6-Bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of advanced materials and potential therapeutic agents.
特性
IUPAC Name |
2,6-bis(2,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-13-5-7-21(15(3)9-13)27-23(29)17-11-19-20(12-18(17)24(27)30)26(32)28(25(19)31)22-8-6-14(2)10-16(22)4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWAKIYSNLJHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=C(C=C5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclohexylmethyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B5987897.png)
![N~2~-isopropyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide diethanedioate](/img/structure/B5987898.png)

![N-ethyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5987902.png)

![2-(1,3-thiazol-2-yl)-1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5987914.png)
![2-[2-(Cyclohexylmethylamino)ethylamino]ethanol;hydrochloride](/img/structure/B5987918.png)
![N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide](/img/structure/B5987932.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5987935.png)
![methyl 3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B5987943.png)

![N-[(1-benzyl-3-pyrrolidinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5987965.png)
![N-[4-(methylthio)benzyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5987969.png)
